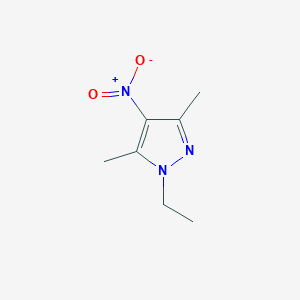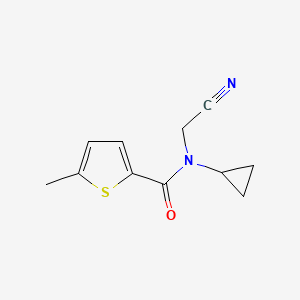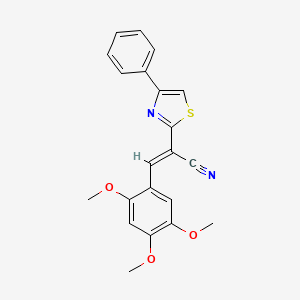
1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole” is a research chemical with the molecular formula C7H11N3O2 and a molecular weight of 169.18 . It is a member of the pyrazole family, which are heterocyclic compounds containing a five-membered aromatic ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure can be determined using techniques such as NMR, IR spectroscopy, and X-ray diffraction analysis .
Chemical Reactions Analysis
Pyrazoles, including “1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole”, can participate in a variety of chemical reactions. These include [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole” include a molecular weight of 169.18, a boiling point of 260.1±35.0 ℃ at 760 mmHg, a melting point of 44-47 ℃, and a density of 1.25±0.1 g/cm3 .
Scientific Research Applications
Medicinal Chemistry
Pyrazoles, including 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole, have a wide range of applications in medicinal chemistry . They have been found to exhibit diverse biological activities, such as antituberculosis , antimicrobial , antifungal , anti-inflammatory , anticancer , and antidiabetic properties .
Drug Discovery
The pyrazole scaffold is frequently used in the synthesis of bioactive chemicals . The unique structure of pyrazoles, including 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole, makes them valuable in the field of drug discovery .
Agrochemistry
Pyrazoles are also used in agrochemistry . Their unique properties make them suitable for use in various agricultural applications .
Coordination Chemistry
In coordination chemistry, pyrazoles are often used to prepare pyrazolato ligated complexes . These complexes have various applications in the field of chemistry .
Organometallic Chemistry
Pyrazoles, including 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole, are used in organometallic chemistry . They can form complexes with various metals, leading to a wide range of organometallic compounds .
Photoluminescent and Photorefractive Materials
1,3,5-Triarylpyrazoline compounds, which could potentially include derivatives of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole, have excellent fluorescence and better hole transport characteristics . They can be used as photoluminescent and photorefractive materials .
Antibacterial Activity
N-1-substituted derivatives of pyrazoles, potentially including 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole, have been found to exhibit antibacterial activity . This makes them valuable in the development of new antibacterial agents .
Organic Nonlinear Optical Materials
1,3,5-Triarylpyrazoline compounds, potentially including derivatives of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole, can be used as organic nonlinear optical materials . These materials have various applications in the field of optics .
Future Directions
The future directions for “1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole” could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields. As a member of the pyrazole family, it could be used as a scaffold in the synthesis of bioactive chemicals .
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 1-ethyl-3,5-dimethyl-4-nitro-1h-pyrazole, are known to interact with various biological targets . These targets can be enzymes, receptors, or other proteins that play crucial roles in biological processes .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The interaction between 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole and its targets could lead to changes in the biological processes regulated by these targets.
Biochemical Pathways
Pyrazole derivatives are known to influence various biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include changes in cellular processes, such as signal transduction, gene expression, and metabolic reactions.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the known activities of pyrazole derivatives, the effects could potentially include changes in cellular signaling, gene expression, and metabolic processes .
Action Environment
The action, efficacy, and stability of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells . .
properties
IUPAC Name |
1-ethyl-3,5-dimethyl-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-9-6(3)7(10(11)12)5(2)8-9/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFFXYAXIJPCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2634964.png)

![N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2634967.png)




![N-[2-(4-chlorophenyl)ethyl]-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2634974.png)
![3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2634977.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2634979.png)
![(E)-3-(3,4-dimethoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2634981.png)
![5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2634982.png)
![N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2634983.png)